molecular formula C13H19NO3 B4974560 1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine

1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine

Cat. No. B4974560
M. Wt: 237.29 g/mol
InChI Key: DRCIKSUDUYWKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine, commonly known as FDP, is a chemical compound with potential applications in scientific research. FDP is a heterocyclic compound that contains a furan ring and a piperidine ring. It has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of FDP is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor. By binding to the receptor, FDP may alter its activity and downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
FDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FDP can inhibit the growth of cancer cells and induce cell death. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, FDP has been shown to have analgesic effects and can reduce pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of FDP is its high affinity for the sigma-1 receptor, making it a potential tool for studying the receptor's function. Additionally, FDP has shown promising results in various scientific research applications, including cancer research and neuroprotection. However, one limitation of FDP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on FDP. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to optimize its synthesis and improve its solubility in aqueous solutions.

Synthesis Methods

FDP can be synthesized using a variety of methods. One common method involves the reaction of 2-furylcarbinol with piperidine in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-furylaldehyde with piperidine in the presence of a reducing agent. Both methods result in the formation of FDP with high yield and purity.

Scientific Research Applications

FDP has shown potential in various scientific research applications. One of the most promising applications is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. FDP has been shown to bind to the sigma-1 receptor with high affinity, making it a potential tool for studying the receptor's function.

properties

IUPAC Name

1-[[2-(furan-2-yl)-1,3-dioxolan-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-6-14(7-3-1)9-11-10-16-13(17-11)12-5-4-8-15-12/h4-5,8,11,13H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCIKSUDUYWKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COC(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine

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